molecular formula C15H21NO4S B2405294 1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-methyl-1-oxopropan-2-yl acetate CAS No. 1705223-22-8

1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-methyl-1-oxopropan-2-yl acetate

Cat. No.: B2405294
CAS No.: 1705223-22-8
M. Wt: 311.4
InChI Key: JOWBOBATSJALIM-UHFFFAOYSA-N
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Description

1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-methyl-1-oxopropan-2-yl acetate is a complex organic compound that features a furan ring, a thiazepane ring, and an acetate group

Preparation Methods

The synthesis of 1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-methyl-1-oxopropan-2-yl acetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan and thiazepane intermediates, followed by their coupling under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield . Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and consistency .

Mechanism of Action

The mechanism of action of 1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-methyl-1-oxopropan-2-yl acetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects . The pathways involved may include signal transduction, metabolic regulation, or gene expression .

Comparison with Similar Compounds

Properties

IUPAC Name

[1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-2-methyl-1-oxopropan-2-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4S/c1-11(17)20-15(2,3)14(18)16-7-6-13(21-10-8-16)12-5-4-9-19-12/h4-5,9,13H,6-8,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOWBOBATSJALIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C)(C)C(=O)N1CCC(SCC1)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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